N-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
Description
N-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a furan ring, and a methoxyphenoxy group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-14-12-17(15(2)28-14)21(25)22-16-8-10-23(11-9-16)20(24)13-27-19-7-5-4-6-18(19)26-3/h4-7,12,16H,8-11,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRVSGJRJSNJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and furan intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the acylation of piperidine with 2-(2-methoxyphenoxy)acetyl chloride under basic conditions.
Synthesis of the Furan Intermediate: The furan ring is synthesized through a series of reactions, including the alkylation of a suitable precursor with dimethyl groups.
Coupling Reaction: The final step involves coupling the piperidine and furan intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide: can be compared with other piperidine and furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
